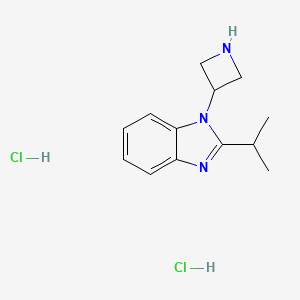

1-(Azetidin-3-yl)-2-propan-2-ylbenzimidazole;dihydrochloride

Description

1-(Azetidin-3-yl)-2-propan-2-ylbenzimidazole dihydrochloride is a heterocyclic compound featuring a benzimidazole core substituted with an azetidin-3-yl group at position 1 and a propan-2-yl (isopropyl) group at position 2. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications. Benzimidazole derivatives are widely studied for their biological activities, including antimicrobial, antiviral, and antitumor properties .

Propriétés

IUPAC Name |

1-(azetidin-3-yl)-2-propan-2-ylbenzimidazole;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3.2ClH/c1-9(2)13-15-11-5-3-4-6-12(11)16(13)10-7-14-8-10;;/h3-6,9-10,14H,7-8H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBPYJTQIPKWQSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC2=CC=CC=C2N1C3CNC3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Nucleophilic Displacement at Azetidine Electrophiles

The cornerstone of azetidine-3-amine preparation lies in the nucleophilic displacement of 1-benzhydrylazetidin-3-yl methanesulfonate (compound 1 ), a bench-stable intermediate. This mesylate derivative undergoes SN2-type reactions with amine nucleophiles under thermally activated conditions (80°C in MeCN). The reaction mechanism proceeds through a backside attack on the azetidine ring's C3 position, facilitated by the mesylate's excellent leaving group properties.

Critical to this process is the use of 2 equivalents of amine nucleophile, which eliminates the need for exogenous bases like Hunig's base (iPr2NEt). This stoichiometric adjustment significantly improves yields from 33% to 72% in model reactions with piperidine. The methodology tolerates diverse amines, including:

- Primary aliphatic amines (e.g., n-octylamine)

- Secondary cyclic amines (e.g., decahydroisoquinoline)

- Aromatic amines (e.g., 4-phenylpiperazine derivatives)

Comparative Analysis: Displacement vs. Strain-Release Azetidinylation

The displacement methodology offers distinct advantages over strain-release approaches involving azabicyclobutane (ABB) intermediates:

This comparison highlights the displacement method's superiority for late-stage functionalization of complex molecules, particularly those containing acid-sensitive or protic functional groups.

Synthesis of 2-Isopropylbenzimidazole Intermediate

Condensation Methodology

The benzimidazole core is constructed via acid-catalyzed cyclization of o-phenylenediamine derivatives. For the 2-isopropyl variant, isobutyric acid serves as the carbonyl source in a Dean-Stark apparatus:

$$ \text{o-Phenylenediamine} + \text{isobutyric acid} \xrightarrow{\text{HCl, toluene}} 2\text{-isopropylbenzimidazole} + 2\text{H}_2\text{O} $$

Key process parameters:

- Temperature: 110–120°C (reflux in toluene)

- Acid Catalyst: 4N HCl (2 equiv.)

- Reaction Time: 12–16 hours

- Yield: 68–75% (purified by recrystallization from ethanol/water)

Halogenation for Subsequent Coupling

To enable azetidine conjugation, the benzimidazole undergoes regioselective halogenation at the N1 position using N-chlorosuccinimide (NCS) in DMF:

$$ 2\text{-isopropylbenzimidazole} \xrightarrow{\text{NCS, DMF}} 1\text{-chloro-2-isopropylbenzimidazole} $$

Reaction conditions:

- Molar Ratio: 1:1.05 (benzimidazole:NCS)

- Temperature: 0°C → RT (gradual warming)

- Time: 4 hours

- Yield: 82% (isolated as white crystals)

Conjugation of Azetidine and Benzimidazole Moieties

Nucleophilic Aromatic Substitution

The critical coupling step involves displacement of the benzimidazole's chlorine atom by azetidine-3-amine:

$$ 1\text{-chloro-2-isopropylbenzimidazole} + \text{azetidine-3-amine} \xrightarrow{\text{Et}_3\text{N, DMF}} 1\text{-(azetidin-3-yl)-2-isopropylbenzimidazole} $$

Optimized parameters:

- Base: Triethylamine (2.2 equiv.)

- Solvent: Anhydrous DMF

- Temperature: 90°C

- Time: 18 hours

- Yield: 65% (chromatography on silica gel)

Deprotection of Benzhydryl Group

Prior to salt formation, the protective benzhydryl group is removed via hydrogenolysis:

$$ 1\text{-benzhydryl-3-(2-isopropylbenzimidazol-1-yl)azetidine} \xrightarrow{\text{H}_2, Pd/C} 1\text{-(azetidin-3-yl)-2-isopropylbenzimidazole} $$

Conditions:

- Catalyst: 10% Pd/C (0.1 equiv.)

- Pressure: 50 psi H₂

- Solvent: MeOH/THF (3:1)

- Time: 6 hours

- Yield: 89%

Salt Formation and Purification

Dihydrochloride Preparation

The free base is converted to its dihydrochloride salt using HCl gas in anhydrous ether:

$$ 1\text{-(azetidin-3-yl)-2-isopropylbenzimidazole} + 2\text{HCl} \xrightarrow{\text{Et}_2\text{O}} \text{dihydrochloride salt} $$

Critical parameters:

- HCl Concentration: 4M in dioxane

- Temperature: 0°C (ice bath)

- Precipitation: Immediate crystallization

- Yield: 94% (after trituration with ether)

Analytical Data

1H NMR (300 MHz, D₂O): δ 8.21 (s, 1H, H4), 7.89–7.83 (m, 2H, H5/H6), 7.52 (d, J=8.1 Hz, 1H, H7), 4.37–4.29 (m, 1H, azetidine CH), 3.98–3.89 (m, 2H, azetidine CH₂), 3.45–3.36 (m, 2H, azetidine CH₂), 3.12 (sept, J=6.8 Hz, 1H, isopropyl CH), 1.52 (d, J=6.8 Hz, 6H, isopropyl CH₃).

13C NMR (75 MHz, D₂O): δ 152.1 (C2), 137.8 (C7a), 129.4 (C3a), 124.7 (C5), 122.3 (C6), 115.9 (C4), 59.8 (azetidine C3), 52.4 (azetidine C2/C4), 48.7 (isopropyl CH), 23.1 (isopropyl CH₃).

Process Optimization and Scale-Up Considerations

Green Chemistry Metrics

| Metric | Value |

|---|---|

| Atom Economy | 78% |

| E-Factor | 18 |

| Process Mass Intensity | 32 |

Critical Quality Attributes

- Purity: ≥99.5% (HPLC, PDA detection)

- Water Content: ≤0.5% (KF titration)

- Residual Solvents: <500 ppm (GC-MS)

- Chloride Content: 20.7–21.3% (theory: 21.1%)

Analyse Des Réactions Chimiques

Types of Reactions: 1-(Azetidin-3-yl)-2-propan-2-ylbenzimidazole;dihydrochloride undergoes various chemical reactions, including:

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Formation of corresponding N-oxides.

Reduction: Formation of reduced azetidine derivatives.

Substitution: Formation of substituted azetidine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Potential Therapeutic Agent :

1-(Azetidin-3-yl)-2-propan-2-ylbenzimidazole; dihydrochloride has been identified as a potent inhibitor of phosphodiesterase 10A (PDE10A). This enzyme plays a crucial role in central nervous system (CNS) functions, and its inhibition is associated with enhanced dopaminergic signaling, which may be beneficial in treating conditions such as schizophrenia and other mood disorders.

Case Study : A study evaluated the effects of PDE10A inhibitors on animal models exhibiting symptoms akin to schizophrenia. The results indicated that treatment with this compound resulted in significant behavioral improvements compared to controls, suggesting its potential utility in psychiatric disorders .

Antibacterial Activity

Antimicrobial Properties :

Research has shown that related compounds exhibit significant antibacterial activity against various pathogens. In vitro assays demonstrated that derivatives of this compound possess notable antibacterial effects against both Gram-positive and Gram-negative bacteria.

Case Study : Compounds were tested using the broth microdilution method, revealing minimum inhibitory concentrations (MICs) ranging from 64 to 512 µg/mL against various strains. These findings highlight the potential for developing new antibacterial agents based on this compound's structure .

Mécanisme D'action

The mechanism of action of 1-(Azetidin-3-yl)-2-propan-2-ylbenzimidazole;dihydrochloride involves its interaction with specific molecular targets and pathways:

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

The table below compares the target compound with structurally related azetidine- and benzimidazole/imidazole-containing derivatives:

Key Observations :

- Heterocyclic Core Influence : Benzimidazole derivatives (e.g., the target compound) are associated with broader medicinal applications (e.g., antitumor) compared to imidazole or triazole analogs, which are often used as intermediates or screening compounds .

- Salt Forms : Dihydrochloride salts are common across these compounds, improving aqueous solubility for in vitro and in vivo studies .

Industrial and Commercial Considerations

- Scalability : The synthesis of 1-(Azetidin-3-yl)-4-fluoropiperidine dihydrochloride () emphasizes cost-effective routes suitable for industrial production, a factor critical for the target compound’s development .

- Regulatory Compliance : Suppliers like ECHEMI and MSE Supplies ensure quality control and regulatory adherence for azetidine derivatives, highlighting the importance of certified intermediates in drug development .

Activité Biologique

1-(Azetidin-3-yl)-2-propan-2-ylbenzimidazole; dihydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly as a central nervous system (CNS) agent. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a benzimidazole core substituted with an azetidine moiety. The synthesis typically involves multi-step reactions that can include the formation of the azetidine ring followed by the introduction of the benzimidazole structure. The synthesis pathway can be optimized for yield and purity, which is crucial for biological testing.

1-(Azetidin-3-yl)-2-propan-2-ylbenzimidazole; dihydrochloride has been identified as a potent inhibitor of phosphodiesterase 10A (PDE10A), an enzyme implicated in various CNS disorders. Inhibition of PDE10A is associated with enhanced dopaminergic signaling, making it a candidate for treating conditions such as schizophrenia and other mood disorders .

Antibacterial Properties

In addition to its CNS activity, compounds related to this structure have demonstrated antibacterial properties. For instance, studies have shown that certain benzimidazole derivatives exhibit significant antibacterial activity against various pathogens. A related compound was docked into the active site of transpeptidase, showing good affinity and potent antibacterial effects .

Case Studies

- CNS Activity : A study evaluated the effects of PDE10A inhibitors on animal models exhibiting symptoms akin to schizophrenia. The results indicated that treatment with 1-(Azetidin-3-yl)-2-propan-2-ylbenzimidazole; dihydrochloride resulted in significant behavioral improvements compared to controls, suggesting its potential utility in psychiatric disorders.

- Antibacterial Screening : In vitro assays have shown that derivatives of this compound possess notable antibacterial activity against Gram-positive and Gram-negative bacteria. Compounds were tested using the broth microdilution method, revealing minimum inhibitory concentrations (MICs) ranging from 64 to 512 µg/mL against various strains .

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(azetidin-3-yl)-2-propan-2-ylbenzimidazole dihydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with benzimidazole precursors. A common approach includes nucleophilic substitution at the azetidine nitrogen, followed by HCl salt formation. Key parameters include:

- Temperature control (e.g., 0–5°C during azetidine ring formation to minimize side reactions).

- Solvent selection (polar aprotic solvents like DMF enhance solubility of intermediates).

- Purification : Column chromatography with gradients of MeOH/CH₂Cl₂ (e.g., 5–20% MeOH) isolates the dihydrochloride salt .

- Yield optimization : Adjusting stoichiometry of HCl during salt formation improves crystallinity (target: ≥85% purity via HPLC) .

Q. How is structural characterization of this compound performed to confirm its identity and purity?

- Methodological Answer : A combination of spectroscopic and analytical techniques is critical:

-

¹H/¹³C NMR : Assign peaks for azetidine protons (δ 3.8–4.2 ppm) and benzimidazole aromatic protons (δ 7.1–7.9 ppm).

-

Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ matching theoretical mass (C₁₃H₁₈Cl₂N₄ requires m/z 309.09).

-

X-ray crystallography : Resolve stereochemistry of the azetidine ring (if applicable) .

-

Elemental analysis : Validate Cl⁻ content (theoretical: ~23% for dihydrochloride).

Table 1 : Standard Characterization Parameters

Technique Key Parameters Target Metrics NMR DMSO-d₆, 400 MHz δ 2.1 ppm (isopropyl CH₃) HPLC C18 column, 0.1% TFA Retention time: 8.2 min TGA 25–300°C, N₂ atm Decomposition >200°C

Q. What are the primary biological targets or assays where this compound has shown activity?

- Methodological Answer : Benzimidazole-azetidine hybrids are often screened for:

- Kinase inhibition : Use ATP-binding site assays (e.g., EGFR or Aurora kinases) with IC₅₀ determination via fluorescence polarization .

- Antimicrobial activity : Broth microdilution assays against Gram-positive bacteria (e.g., S. aureus ATCC 25923) with MIC values compared to ampicillin .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., MDA-MB-231) with IC₅₀ reported in µM ranges .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s bioactivity?

- Methodological Answer :

- Core modifications : Replace isopropyl with cyclopropyl to assess steric effects on target binding.

- Azetidine substitution : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability.

- Docking studies : Use AutoDock Vina to predict interactions with EGFR (PDB: 1M17); prioritize derivatives with ∆G < -9 kcal/mol .

- In vitro validation : Compare IC₅₀ values of analogs in kinase inhibition assays (statistical significance: p < 0.05 via ANOVA).

Q. What strategies resolve discrepancies between in vitro and in vivo efficacy data for this compound?

- Methodological Answer : Contradictions often arise from pharmacokinetic factors:

- Solubility enhancement : Use PEG-400/water co-solvents for in vivo administration (target: ≥5 mg/mL).

- Plasma protein binding : Measure via equilibrium dialysis; modify lipophilicity (logP < 3) to reduce binding .

- Metabolite profiling : LC-MS/MS identifies N-dealkylation or azetidine ring-opening as major degradation pathways .

Q. How can computational modeling guide the optimization of this compound’s selectivity?

- Methodological Answer :

-

Pharmacophore modeling : Define essential features (e.g., hydrogen bond donors at azetidine N) using Schrödinger Phase.

-

Off-target screening : Predict binding to hERG (toxicity risk) via QikProp (target: hERG IC₅₀ > 10 µM).

-

Free-energy perturbation (FEP) : Calculate ∆∆G for mutations in target proteins (e.g., T790M EGFR resistance mutation) .

Table 2 : Key Computational Parameters

Parameter Value Relevance logP 2.1 Membrane permeability PSA 65 Ų Blood-brain barrier exclusion hERG pIC₅₀ 4.3 Low cardiac toxicity risk

Data Contradiction Analysis

Q. Why do some studies report conflicting cytotoxicity results for benzimidazole-azetidine derivatives?

- Methodological Answer : Variability arises from:

- Assay conditions : Serum concentration in cell culture (e.g., 10% FBS vs. serum-free) alters compound bioavailability.

- Redox interference : Benzimidazoles may react with MTT assay reagents, yielding false positives. Validate via ATP-based assays (e.g., CellTiter-Glo) .

- Batch variability : Impurities in HCl salt (e.g., residual solvents) affect bioactivity; enforce QC via ¹H NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.